molecular formula C18H27IO4 B12827227 Dipropyl oxalate;1-iodo-2,3,4,5-tetramethylbenzene

Dipropyl oxalate;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12827227
M. Wt: 434.3 g/mol
InChI Key: XJFTYBQRHUKIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipropyl oxalate: is an organic compound with the molecular formula C8H14O4 . It is an ester derived from oxalic acid and propanol. This compound is used in various chemical reactions and serves as a building block in organic synthesis .

1-iodo-2,3,4,5-tetramethylbenzene: is an aromatic compound with the molecular formula C10H13I . It is a derivative of benzene with four methyl groups and one iodine atom attached to the benzene ring. This compound is used in organic synthesis and has applications in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of dipropyl oxalate often involves the esterification of oxalic acid with propanol in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 1-iodo-2,3,4,5-tetramethylbenzene typically involves the iodination of tetramethylbenzene using iodine and an oxidizing agent. The reaction conditions are controlled to ensure high selectivity and yield .

Mechanism of Action

Dipropyl Oxalate

The mechanism of action of dipropyl oxalate involves its hydrolysis to form oxalic acid and propanol. The oxalic acid can further participate in various biochemical and chemical reactions .

1-iodo-2,3,4,5-tetramethylbenzene

The mechanism of action of 1-iodo-2,3,4,5-tetramethylbenzene involves its participation in substitution and oxidation reactions. The iodine atom serves as a leaving group in substitution reactions, while the methyl groups can undergo oxidation .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H27IO4

Molecular Weight

434.3 g/mol

IUPAC Name

dipropyl oxalate;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C10H13I.C8H14O4/c1-6-5-10(11)9(4)8(3)7(6)2;1-3-5-11-7(9)8(10)12-6-4-2/h5H,1-4H3;3-6H2,1-2H3

InChI Key

XJFTYBQRHUKIGK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(=O)OCCC.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.